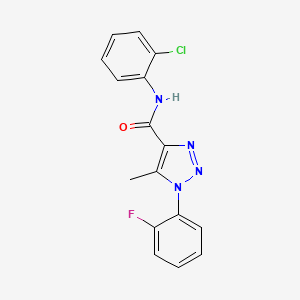![molecular formula C25H21N5O3S B2693113 2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-88-7](/img/structure/B2693113.png)
2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and IR . In some cases, the molecular structure is further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis of Quinazolinones : A method involving the reaction of 2-bromo or 2-iodo benzoate esters with amidines has been developed to afford substituted quinazolin-4(3H)-ones, indicating a versatile approach for synthesizing compounds related to the specified chemical structure, with yields ranging from 44-89% (Őrfi et al., 2004).
Catalyst-Free Synthesis : A report on the catalyst-free synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives, which are structurally related, showcases the potential for environmentally friendly and efficient synthesis methods for such complex molecules (Ezzati et al., 2017).
Potential Applications
Antitumor and Antibacterial Agents : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, which share a common core structure with the queried compound, have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. These compounds exhibit potency against human TS, with some analogs more potent than known inhibitors, suggesting a potential pathway for developing new therapeutic agents (Gangjee et al., 1996).
Cyclin-Dependent Kinase Inhibitors : A study on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, related in structure and function to the compound , reported their development as cyclin-dependent kinase (CDK) inhibitors. This illustrates the compound's potential application in cancer therapy by targeting key enzymes involved in cell cycle regulation (Wang et al., 2004).
Selective Kinase Inhibition for Atrial Fibrillation : The development of selective IKur inhibitors based on phenyl quinazoline derivatives for the treatment of atrial fibrillation further underscores the therapeutic relevance of compounds in this class. This includes optimization to reduce brain penetration while maintaining therapeutic efficacy, highlighting the compound's potential utility in cardiovascular diseases (Gunaga et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Given the wide range of biological activities exhibited by quinazolinone derivatives, these compounds continue to be a significant target in medicinal chemistry for drug discovery and optimization . Future research will likely continue to explore the synthesis of novel quinazolinone derivatives and investigate their potential biological activities.
Eigenschaften
IUPAC Name |
2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-18-11-16(12-19(14-18)33-2)27-24-20-7-3-4-8-21(20)28-25(29-24)34-15-17-13-23(31)30-10-6-5-9-22(30)26-17/h3-14H,15H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMNWSSWKLFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

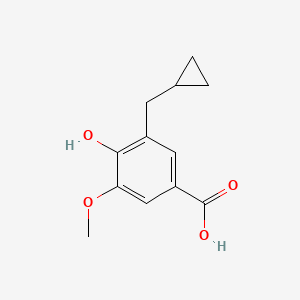
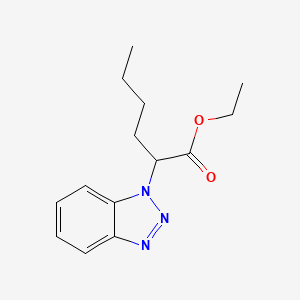
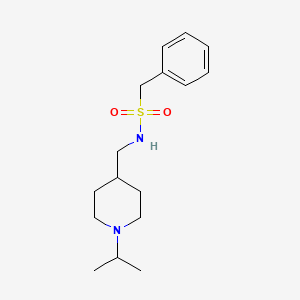
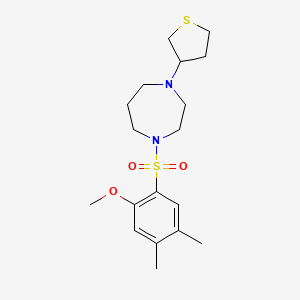
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
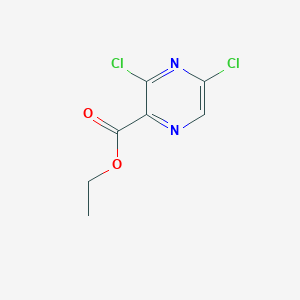
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)
![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

